molecular formula C17H32N2O3 B6629111 tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate

tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate

Katalognummer: B6629111
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VHZHLFQUJYJPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancers.

Wirkmechanismus

Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in B-cell receptor signaling. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells that depend on B-cell receptor signaling for growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate in lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of B-cell receptor signaling. However, one limitation is that this compound may not be effective in cancers that do not depend on B-cell receptor signaling for growth and survival.

Zukünftige Richtungen

There are several potential future directions for research on tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance their anti-tumor activity. Another area of interest is in identifying biomarkers that could predict response to this compound, which could help to personalize treatment for individual patients. Finally, there is potential for this compound to be used in the treatment of other diseases beyond cancer, such as autoimmune disorders.

Synthesemethoden

The synthesis method of tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate involves several steps. Firstly, the intermediate compound, 4-(2-methoxycyclopentyl)aniline, is synthesized from commercially available starting materials. This intermediate compound is then reacted with cyclohexanone in the presence of a palladium catalyst to form the key intermediate, 4-(2-methoxycyclopentyl)-N-cyclohexylbenzenamine. This compound is then synthesized from this key intermediate by reacting it with tert-butyl chloroformate in the presence of triethylamine.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate has been extensively studied for its potential use in treating various types of cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and lenalidomide.

Eigenschaften

IUPAC Name

tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-13-10-8-12(9-11-13)18-14-6-5-7-15(14)21-4/h12-15,18H,5-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHLFQUJYJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.